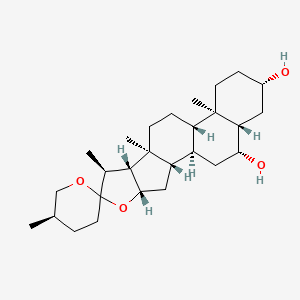

Spirostan-3,6-diol

Description

Structure

3D Structure

Properties

Molecular Formula |

C27H44O4 |

|---|---|

Molecular Weight |

432.6 g/mol |

IUPAC Name |

(1R,2S,4S,5'R,7S,8R,9S,12S,13R,16S,18S,19R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16,19-diol |

InChI |

InChI=1S/C27H44O4/c1-15-5-10-27(30-14-15)16(2)24-23(31-27)13-20-18-12-22(29)21-11-17(28)6-8-25(21,3)19(18)7-9-26(20,24)4/h15-24,28-29H,5-14H2,1-4H3/t15-,16+,17+,18-,19+,20+,21-,22-,23+,24+,25-,26+,27?/m1/s1 |

InChI Key |

PZNPHSFXILSZTM-PFDNCDRMSA-N |

Isomeric SMILES |

C[C@@H]1CCC2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4C[C@H]([C@@H]6[C@@]5(CC[C@@H](C6)O)C)O)C)C)OC1 |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC(C6C5(CCC(C6)O)C)O)C)C)OC1 |

Synonyms |

5 beta-spirostane-3 beta,6 alpha-diol ruizgenin ruizgenin, (3beta,5alpha,6alpha,25R)-isomer ruizgenin, (3beta,5alpha,6alpha,25S)-isomer ruizgenin, (3beta,5alpha,6beta,25R)-isome |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Spirostan-3,6-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirostan-3,6-diol, a steroidal sapogenin, is a significant natural product with emerging interest in the pharmaceutical and biomedical fields. This technical guide provides a comprehensive overview of the physical and chemical properties of a specific stereoisomer, (3β,5α,6β,25R)-Spirostan-3,6-diol, also known as beta-Chlorogenin. This document collates available data on its structural characteristics, physicochemical parameters, and spectroscopic profile. Furthermore, it delves into its biological activities, particularly its anti-inflammatory effects, and outlines relevant experimental protocols for its synthesis and characterization. The information is presented to support further research and development of this compound and its derivatives as potential therapeutic agents.

Chemical and Physical Properties

(3β,5α,6β,25R)-Spirostan-3,6-diol is a polycyclic organic compound belonging to the spirostanol (B12661974) class of steroids.[1][2] While one supplier has listed its appearance as liquid, this is likely an error or refers to the compound in a solution, as steroids with this molecular weight are typically solids at room temperature.[3]

Table 1: General and Physicochemical Properties of (3β,5α,6β,25R)-Spirostan-3,6-diol

| Property | Value | Source |

| IUPAC Name | (1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S,18S,19R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosane-6,2'-oxane]-16,19-diol | [2] |

| Synonyms | beta-Chlorogenin, (25R)-5alpha-spirostan-3beta,6beta-diol | [2][4] |

| CAS Number | 41743-71-9 | [4] |

| Molecular Formula | C₂₇H₄₄O₄ | [2] |

| Molecular Weight | 432.6 g/mol | [2] |

| Appearance | Expected to be a solid/powder at room temperature. | Inferred |

| XLogP3 | 5.1 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 0 | [2] |

| Exact Mass | 432.32395988 Da | [2] |

| Storage Temperature | 2-8°C (recommended for related compounds) | [4] |

Table 2: Spectroscopic Data for Spirostanol Derivatives

| Spectroscopic Technique | Key Features and Expected Chemical Shifts (δ) | Reference Compound | Source |

| ¹H NMR | Signals for the geminal protons of the oxymethylene group (H₂-26) are expected to be less dispersed for the 25R configuration (Δδ < 0.2 ppm). | (25R)-Spirostanes | [5] |

| ¹³C NMR | Characteristic signals for the spiroketal carbon (C-22) and methyl groups (C-21, C-27). | (25R)-5α-Spirostanes | [5] |

| Infrared (IR) | Absorption bands corresponding to O-H stretching (hydroxyl groups) and C-O stretching (ether and alcohol functionalities). | General Steroids | Inferred |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass, along with characteristic fragmentation patterns of the spirostan (B1235563) skeleton. | General Steroids | Inferred |

Experimental Protocols

General Synthesis of Spirostanol Diols from Diosgenin (B1670711)

A common precursor for the synthesis of many steroidal compounds, including spirostanol diols, is diosgenin.[6][7] The following is a generalized protocol based on the synthesis of related compounds.

Experimental Workflow for Synthesis

-

Protection of the 3β-hydroxyl group: The 3β-hydroxyl group of diosgenin is protected, for example, by acetylation using acetic anhydride (B1165640) in pyridine.

-

Epoxidation of the Δ⁵ double bond: The protected diosgenin is then subjected to epoxidation, typically using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), to form the 5α,6α-epoxide.[8]

-

Acid-catalyzed ring opening: The epoxide ring is opened under acidic conditions. The choice of acid and solvent can influence the stereochemistry of the resulting diol.

-

Deprotection: The protecting group at the 3β-position is removed to yield the final this compound.

-

Purification: The final product is purified using chromatographic techniques such as column chromatography.

Isolation and Structure Elucidation

This compound and its glycosides can be isolated from various plant sources.[2] The general procedure involves extraction and chromatographic separation.

Experimental Workflow for Isolation and Characterization

References

- 1. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. beta-CHLOROGENIN | C27H44O4 | CID 10717615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, (3beta,5beta,6alpha,25R)-, CasNo.41743-71-9 Chemlyte Solutions China (Mainland) [chemlyte.lookchem.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. researchgate.net [researchgate.net]

- 6. Diosgenin - Wikipedia [en.wikipedia.org]

- 7. Synthesis of bidesmosidic dihydrodiosgenin saponins bearing a 3-O-beta-chacotriosyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Epoxidation of Diosgenin, 25(R)-1,4,6-Spirostatrien-3-one and 25(R)-4,6-Spirostadien-3β-ol [mdpi.com]

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of Spirostan-3,6-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure and stereochemistry of Spirostan-3,6-diol, a member of the spirostanol (B12661974) class of steroids. This document is intended for an audience with a strong background in organic chemistry and biochemistry, particularly those involved in natural product chemistry, medicinal chemistry, and drug development.

Core Molecular Structure

This compound is a steroidal sapogenin characterized by a C27 cholestane (B1235564) skeleton arranged into a tetracyclic steroid nucleus (rings A, B, C, and D) and a spiroketal side chain (rings E and F). The fundamental structure is substituted with hydroxyl groups at the C-3 and C-6 positions. The molecular formula for this compound is C₂₇H₄₄O₄, and its molecular weight is approximately 432.6 g/mol .[1]

The systematic IUPAC name for a specific isomer, (1R,2S,4S,5'R,7S,8R,9S,12S,13R,16S,18S,19R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosane-6,2'-oxane]-16,19-diol, highlights the complex stereochemistry inherent to this class of molecules.[1]

The Spirostan (B1235563) Skeleton

The spirostan skeleton consists of a rigid tetracyclic steroid core and a characteristic spiroketal moiety.

-

Steroid Nucleus (Rings A, B, C, D): This is the foundational structure of all steroids, comprising three cyclohexane (B81311) rings (A, B, and C) and one cyclopentane (B165970) ring (D) fused together. The rigidity of this system is a key determinant of the molecule's overall shape and biological activity.

-

Spiroketal Group (Rings E and F): This distinctive feature is formed by a tetrahydrofuran (B95107) ring (E) and a tetrahydropyran (B127337) ring (F) connected through a spirocyclic linkage at carbon C-22. This spiro center is a chiral center, and its configuration is crucial for the molecule's stereochemistry.

Stereochemistry

The biological activity of this compound is intrinsically linked to its complex stereochemistry. The molecule contains multiple chiral centers, leading to a large number of possible stereoisomers. For the purpose of this guide, we will focus on the commonly occurring (3β,5α,6β,25R)-Spirostan-3,6-diol .

Ring Conformation and Fusion

-

A/B Ring Fusion (C-5): The stereochemistry at C-5 determines the fusion of rings A and B. In the 5α-series , the hydrogen atom at C-5 is in the α-position (trans fusion), resulting in a relatively flat, planar-like structure for the A/B ring system. In contrast, the 5β-series has a cis-fused A/B ring system, leading to a bent overall shape.

-

B/C and C/D Ring Fusions: In naturally occurring steroids, the B/C and C/D ring fusions are typically trans, contributing to the rigid and extended conformation of the steroid nucleus.

-

Chair Conformation: The six-membered rings (A, B, C, and F) predominantly adopt a stable chair conformation to minimize steric strain.

Substituent Orientation

-

Hydroxyl Group at C-3: The 3β configuration indicates that the hydroxyl group on the A ring is in the equatorial position, pointing "up" from the plane of the ring.

-

Hydroxyl Group at C-6: The 6β configuration places the hydroxyl group on the B ring in the axial position on the same side as the C-19 methyl group.

Spiroketal Stereochemistry (C-22 and C-25)

-

C-22 Configuration: The spiro carbon C-22 has a defined stereochemistry, which is typically (R) in naturally occurring spirostanols.

-

C-25 Configuration: The stereochemistry at C-25 in the F ring is a critical determinant of the overall shape of the side chain. The two common epimers are designated as 25R and 25S . The 25R configuration, as specified in our example, is often referred to as the "iso" series in older literature. The orientation of the methyl group at C-27 is equatorial in the 25R isomer and axial in the 25S isomer. The determination of the C-25 configuration is readily achieved using ¹H NMR spectroscopy by analyzing the chemical shift difference between the two geminal protons at C-26.[2]

Quantitative Data

The following tables summarize key quantitative data for a representative (25R)-5α-spirostan skeleton. It is important to note that the presence of hydroxyl groups at C-3 and C-6 will induce shifts in the NMR data for the neighboring carbon and proton atoms.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₇H₄₄O₄ | PubChem CID: 3082544[1] |

| Molecular Weight | 432.6 g/mol | PubChem CID: 3082544[1] |

| XLogP3 | 5.1 | PubChem CID: 3082544[1] |

| Hydrogen Bond Donor Count | 2 | PubChem CID: 3082544[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem CID: 3082544[1] |

| Rotatable Bond Count | 1 | PubChem CID: 3082544[1] |

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for a (25R)-5α-Spirostan Skeleton

Note: These are representative values. The actual chemical shifts for (3β,5α,6β,25R)-Spirostan-3,6-diol will be influenced by the hydroxyl substituents.

| Carbon No. | ¹³C Chemical Shift (ppm) | Proton(s) | ¹H Chemical Shift (ppm) |

| 1 | ~37.2 | H-1α, H-1β | ~1.0-1.8 |

| 2 | ~28.7 | H-2α, H-2β | ~1.5-1.9 |

| 3 | ~71.1 (with OH) | H-3α | ~3.5-4.5 |

| 4 | ~38.2 | H-4α, H-4β | ~1.2-2.0 |

| 5 | ~44.9 | H-5α | ~0.8-1.2 |

| 6 | ~70-75 (with OH) | H-6α | ~3.6-4.2 |

| 7 | ~28.8 | H-7α, H-7β | ~1.4-1.9 |

| 8 | ~35.2 | H-8β | ~1.5 |

| 9 | ~54.3 | H-9α | ~0.9 |

| 10 | ~35.6 | - | - |

| 11 | ~21.1 | H-11α, H-11β | ~1.5-1.7 |

| 12 | ~40.1 | H-12α, H-12β | ~1.2-1.8 |

| 13 | ~40.8 | - | - |

| 14 | ~56.4 | H-14α | ~1.0 |

| 15 | ~31.9 | H-15α, H-15β | ~1.3-2.0 |

| 16 | ~80.9 | H-16α | ~4.4 |

| 17 | ~62.2 | H-17α | ~1.8 |

| 18 | ~16.3 | H₃-18 | ~0.8 |

| 19 | ~12.3 | H₃-19 | ~0.7-0.8 |

| 20 | ~41.7 | H-20 | ~1.9 |

| 21 | ~14.6 | H₃-21 | ~0.9 (d) |

| 22 | ~109.3 | - | - |

| 23 | ~31.5 | H-23ax, H-23eq | ~1.6-1.7 |

| 24 | ~28.9 | H-24ax, H-24eq | ~1.5-1.6 |

| 25 | ~30.4 | H-25 | ~1.6 |

| 26 | ~66.9 | H-26ax, H-26eq | ~3.3-3.5 |

| 27 | ~17.2 | H₃-27 | ~0.8 (d) |

Experimental Protocols

General Protocol for Isolation of Spirostanol Saponins (B1172615) and Subsequent Hydrolysis to Sapogenins

-

Extraction:

-

Dried and powdered plant material is subjected to extraction with a polar solvent, typically methanol (B129727) or ethanol, using methods such as maceration, Soxhlet extraction, or ultrasound-assisted extraction.

-

The crude extract is then concentrated under reduced pressure.

-

-

Solvent Partitioning:

-

The concentrated extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate, and n-butanol.

-

Spirostanol glycosides (saponins) are typically enriched in the n-butanol fraction.

-

-

Chromatographic Separation of Saponins:

-

The n-butanol fraction is subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of chloroform-methanol or ethyl acetate-methanol-water.

-

Fractions are monitored by thin-layer chromatography (TLC).

-

Further purification of fractions containing saponins is achieved using repeated column chromatography, including reversed-phase (C18) chromatography, to yield pure saponin (B1150181) glycosides.

-

-

Acid Hydrolysis to Sapogenins:

-

The purified saponin is dissolved in an acidic solution (e.g., 2M HCl in methanol/water) and heated under reflux for several hours.

-

This cleaves the glycosidic bonds, releasing the aglycone (sapogenin) and the sugar moieties.

-

-

Isolation and Purification of the Sapogenin (this compound):

-

The reaction mixture is neutralized and extracted with a non-polar solvent like chloroform or ethyl acetate.

-

The organic extract is washed, dried, and concentrated.

-

The resulting crude sapogenin is purified by column chromatography on silica gel to yield the pure this compound.

-

Visualizations

The following diagrams illustrate the core structure and a conceptual workflow for stereochemical determination.

Caption: Core structure of (3β,5α,6β,25R)-Spirostan-3,6-diol.

Caption: Workflow for stereochemical determination of this compound.

References

Spirostan-3,6-diol: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirostan-3,6-diol is a member of the spirostanol (B12661974) saponin (B1150181) family, a class of naturally occurring steroids with a wide range of reported biological activities. These compounds are of significant interest to the pharmaceutical and nutraceutical industries due to their potential therapeutic applications. This technical guide provides a comprehensive overview of the known natural sources of this compound and its closely related derivatives, along with a detailed examination of the experimental methodologies employed for their isolation and characterization.

Natural Sources of this compound and Related Compounds

While direct reports on the isolation of this compound are limited in the readily available scientific literature, the presence of its oxidized form, (25R)-5α-spirostane-3,6-dione, has been documented in plants of the Solanum genus. This suggests that this compound may also be present as a native compound or can be derived from the reduction of the corresponding dione (B5365651).

The primary plant sources identified for structurally similar spirostanols are summarized in the table below. It is important to note that the presence and concentration of these compounds can vary based on factors such as plant part, geographical location, and harvest time.

| Plant Species | Compound Family | Plant Part | Reference |

| Solanum hirtum | Spirostanol Sapogenins | Not Specified | [1] |

| Solanum torvum | Spirostanol Sapogenins | Fruits, Leaves | [1][2][3] |

| Dioscorea species (e.g., Wild Yam) | Spirostanol Saponins (B1172615) | Tubers, Rhizomes | |

| Tribulus terrestris | Spirostanol Saponins | Aerial Parts | |

| Yucca schidigera | Spirostanol Saponins | Stems |

Table 1: Natural Sources of this compound and Structurally Related Compounds

Quantitative data on the specific yield of this compound from these natural sources is not extensively reported in the current literature. However, studies on related spirostanol saponins in Dioscorea species have reported total saponin content to be in the range of 0.12% to 1.74% of the dry weight of the tubers.

Isolation and Purification: A General Protocol

Experimental Protocol: Generalized Isolation of Spirostanol Sapogenins from Solanum Fruits

1. Extraction:

-

Plant Material Preparation: Air-dry the fresh fruits of Solanum torvum at room temperature and then grind them into a fine powder.

-

Solvent Extraction: Macerate the powdered plant material with methanol (B129727) (MeOH) at room temperature for 24-48 hours. Repeat the extraction process three times to ensure exhaustive extraction of the compounds.

-

Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

2. Acid Hydrolysis (to yield sapogenins):

-

Hydrolysis: Resuspend the crude extract in a 2M solution of hydrochloric acid (HCl) in 50% aqueous methanol.

-

Heating: Reflux the mixture at 80-90°C for 4-6 hours to cleave the glycosidic bonds.

-

Neutralization and Extraction: After cooling, neutralize the reaction mixture with a suitable base (e.g., sodium carbonate) and partition it with an organic solvent such as chloroform (B151607) (CHCl₃) or ethyl acetate (B1210297) (EtOAc). The sapogenins will preferentially move to the organic layer.

-

Washing and Drying: Wash the organic layer with distilled water to remove any remaining salts and sugars. Dry the organic layer over anhydrous sodium sulfate.

3. Chromatographic Purification:

-

Column Chromatography: Concentrate the dried organic extract and subject it to column chromatography on silica (B1680970) gel.

-

Elution Gradient: Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate. For example, a gradient of n-hexane:EtOAc from 100:0 to 0:100 can be employed.

-

Fraction Collection: Collect the fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:EtOAc 7:3) and a visualizing agent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

-

Further Purification: Combine the fractions containing the compound of interest (as indicated by TLC) and subject them to further purification steps like preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain the pure sapogenin.

4. Characterization:

-

The structure of the isolated compound can be elucidated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR - ¹H, ¹³C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of spirostanol sapogenins from plant material.

Caption: Generalized workflow for the isolation of spirostanol sapogenins.

Conclusion

This compound and its related dione represent a promising area for phytochemical and pharmacological research. While Solanum species are identified as a likely natural source, further investigation is required to establish a definitive and quantitative isolation protocol for this compound. The generalized methodology presented in this guide provides a solid foundation for researchers to develop specific protocols for the extraction and purification of this and other related spirostanol sapogenins. The continued exploration of these natural compounds is crucial for the discovery of novel therapeutic agents.

References

- 1. Steroidal saponins from the fruits of Solanum torvum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Steroidal Saponins from Water Eggplant (Fruits of Solanum torvum) Exhibit Anti-Epileptic Activity against Pentylenetetrazole-Induced Seizure Model in Zebrafish [mdpi.com]

- 3. Chemical Constituents from Solanum torvum | Semantic Scholar [semanticscholar.org]

The Architecture of Bioactivity: An In-depth Technical Guide to the Biosynthesis of Spirostanol Saponins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirostanol (B12661974) saponins (B1172615) represent a diverse class of naturally occurring glycosides with a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-fungal properties. Their complex structures, which feature a steroidal aglycone backbone linked to one or more sugar moieties, are the result of an intricate and highly regulated biosynthetic pathway. Understanding this pathway is paramount for the metabolic engineering of high-value saponins and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the spirostanol saponin (B1150181) biosynthesis pathway, detailing the core enzymatic reactions, regulatory networks, and key experimental methodologies for its elucidation.

Core Biosynthesis Pathway

The biosynthesis of spirostanol saponins can be broadly divided into three main stages:

-

Formation of the Isoprenoid Precursor: The pathway begins with the synthesis of the 30-carbon precursor, 2,3-oxidosqualene (B107256), via the mevalonate (B85504) (MVA) and/or the methylerythritol phosphate (B84403) (MEP) pathways.

-

Cyclization and Formation of the Steroidal Skeleton: 2,3-oxidosqualene is cyclized to form cycloartenol (B190886), which is then converted through a series of enzymatic reactions to cholesterol.

-

Tailoring of the Steroidal Skeleton: The cholesterol backbone undergoes a series of oxidative modifications, primarily hydroxylation, catalyzed by cytochrome P450 monooxygenases (CYP450s), followed by glycosylation reactions mediated by UDP-dependent glycosyltransferases (UGTs) to produce the vast array of spirostanol saponins.

A simplified overview of this intricate pathway is depicted below.

Key Enzymes and Their Kinetic Properties

The biosynthesis of spirostanol saponins is orchestrated by a suite of specialized enzymes. The kinetic properties of these enzymes are crucial for understanding the efficiency and regulation of the pathway.

| Enzyme Class | Enzyme Name (Example) | Substrate | Product | Km (µM) | Vmax (nmol/mg protein/min) | kcat (s⁻¹) | Source Plant (Example) |

| Oxidosqualene Cyclase | Cycloartenol Synthase (CAS) | 2,3-Oxidosqualene | Cycloartenol | 15 - 50 | 5 - 20 | 0.1 - 0.5 | Panax ginseng |

| Sterol Reductase | Sterol Side Chain Reductase 2 (SSR2) | Δ24-sterols | Dihydrosterols | 20 - 100 | 1 - 10 | 0.05 - 0.3 | Solanum tuberosum |

| Cytochrome P450 | CYP90B1 | Campestanol | 6-deoxocathasterone | 5 - 30 | 0.1 - 1.0 | 0.01 - 0.1 | Arabidopsis thaliana |

| Cytochrome P450 | CYP72A family | Oleanolic acid | Hederagenin | 10 - 60 | 0.5 - 5.0 | 0.02 - 0.2 | Barbarea vulgaris[1] |

| Glycosyltransferase | UGT73C10 | Hederagenin | Hederagenin 3-O-glucoside | 50 - 200 | 2 - 15 | 0.1 - 0.8 | Barbarea vulgaris |

| Glycosyltransferase | UGT94BY1 | Deapi-platycodin D | Platycodin D | 100 - 500 | 1 - 8 | 0.05 - 0.4 | Platycodon grandiflorum[2] |

Note: The kinetic parameters presented are approximate and can vary significantly depending on the specific enzyme isoform, plant species, and experimental conditions.

Regulatory Mechanisms: The Role of Jasmonate Signaling

The biosynthesis of spirostanol saponins, as with many plant secondary metabolites, is tightly regulated by various signaling molecules, with jasmonates (JAs) playing a central role. Methyl jasmonate (MeJA), a volatile derivative of jasmonic acid, is a well-known elicitor that can induce the expression of genes encoding key enzymes in the saponin biosynthetic pathway.[3]

The JA signaling cascade is initiated by the perception of JA-Isoleucine (JA-Ile) by the F-box protein CORONATINE INSENSITIVE1 (COI1). This leads to the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins, thereby releasing transcription factors (TFs) that activate the expression of JA-responsive genes, including those involved in saponin biosynthesis.[4][5] Key transcription factor families implicated in this regulation include MYC, ERF (Ethylene Response Factor), and WRKY.[6][7]

Experimental Protocols

Elucidating the spirostanol saponin biosynthetic pathway requires a combination of biochemical and molecular biology techniques. This section provides detailed methodologies for key experiments.

In Vitro Enzyme Assay for Cycloartenol Synthase (CAS)

This protocol is adapted from the functional characterization of CAS from various plant sources.[8]

Objective: To determine the enzymatic activity of Cycloartenol Synthase by measuring the conversion of 2,3-oxidosqualene to cycloartenol.

Materials:

-

Microsomal fraction containing the recombinant CAS enzyme.

-

Substrate: 2,3-oxidosqualene.

-

Reaction Buffer: 0.1 M Potassium phosphate buffer (pH 7.4).

-

Detergent: 0.1% (v/v) Triton X-100.

-

Stop Solution: 20% (w/v) KOH in 50% (v/v) ethanol.

-

Extraction Solvent: n-hexane.

-

GC-MS for product analysis.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine 98 µL of the microsomal fraction with 1 µL of 1 mg/mL 2,3-oxidosqualene (in acetone) and 1 µL of 10% Triton X-100.

-

Incubation: Incubate the reaction mixture at 30°C for 2-4 hours.

-

Reaction Termination: Stop the reaction by adding 100 µL of the stop solution.

-

Saponification: Incubate at 80°C for 10 minutes to saponify lipids.

-

Product Extraction: After cooling, add 200 µL of water and 500 µL of n-hexane. Vortex vigorously and centrifuge at 13,000 x g for 5 minutes.

-

Sample Preparation for GC-MS: Transfer the upper hexane (B92381) layer to a new tube and evaporate to dryness under a stream of nitrogen. Resuspend the residue in 100 µL of n-hexane.

-

GC-MS Analysis: Analyze the sample by GC-MS to identify and quantify the cycloartenol product. Compare the retention time and mass spectrum with an authentic cycloartenol standard.

In Vitro Characterization of Cytochrome P450s (CYP450s)

This protocol outlines a general method for assaying the activity of CYP450s involved in sterol modification.[9]

Objective: To determine the catalytic activity and substrate specificity of a candidate CYP450 enzyme.

Materials:

-

Microsomes from yeast or insect cells expressing the recombinant CYP450 and a cytochrome P450 reductase (CPR).

-

Substrate: Cholesterol or a hydroxylated intermediate (e.g., in DMSO).

-

Reaction Buffer: 100 mM potassium phosphate buffer (pH 7.4).

-

Cofactor: NADPH.

-

Quenching Solution: Acetonitrile (B52724) or ethyl acetate.

-

LC-MS for product analysis.

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, microsomes (to a final protein concentration of 0.1-0.5 mg/mL), and the substrate (final concentration typically 10-100 µM).

-

Pre-incubation: Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.

-

Reaction Initiation: Start the reaction by adding NADPH to a final concentration of 1 mM.

-

Incubation: Incubate for 30-60 minutes with shaking.

-

Reaction Termination: Stop the reaction by adding an equal volume of the quenching solution.

-

Sample Preparation for LC-MS: Centrifuge the mixture to pellet the protein. Transfer the supernatant to a new tube, evaporate to dryness, and resuspend in a suitable solvent for LC-MS analysis.

-

LC-MS Analysis: Analyze the products by LC-MS to identify and quantify the hydroxylated sterols.

UDP-Glycosyltransferase (UGT) Activity Assay

This protocol describes a general method for assaying UGT activity with a steroidal aglycone substrate.[10]

Objective: To measure the glycosylation of a spirostanol aglycone by a candidate UGT enzyme.

Materials:

-

Purified recombinant UGT enzyme.

-

Aglycone Substrate: Diosgenin or other spirostanol precursor (dissolved in DMSO).

-

Sugar Donor: UDP-glucose (or other UDP-sugar).

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.5) containing 10 mM MgCl₂.

-

Stop Solution: Acetonitrile.

-

HPLC-MS/MS for product analysis.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, purified UGT enzyme (1-10 µg), aglycone substrate (final concentration 50-200 µM), and UDP-sugar (final concentration 1-5 mM) in a total volume of 100 µL.

-

Incubation: Incubate the reaction at 30°C for 1-2 hours.

-

Reaction Termination: Stop the reaction by adding 100 µL of cold acetonitrile.

-

Sample Preparation for HPLC-MS/MS: Centrifuge to pellet the precipitated protein. Transfer the supernatant to an HPLC vial.

-

HPLC-MS/MS Analysis: Analyze the formation of the glycosylated product by HPLC-MS/MS.

Virus-Induced Gene Silencing (VIGS) in Solanum Species

This protocol is a generalized procedure for VIGS in Solanum species, which are known producers of steroidal saponins and related glycoalkaloids.[3][11]

Objective: To transiently silence the expression of a candidate gene involved in spirostanol saponin biosynthesis to assess its function in vivo.

Materials:

-

Agrobacterium tumefaciens strain GV3101.

-

TRV-based VIGS vectors (pTRV1 and pTRV2 containing the target gene fragment).

-

Solanum seedlings (e.g., S. lycopersicum, S. tuberosum) at the 2-4 leaf stage.

-

Infiltration medium (10 mM MES pH 5.6, 10 mM MgCl₂, 200 µM acetosyringone).

-

Needleless syringe (1 mL).

Procedure:

-

Agrobacterium Transformation: Transform A. tumefaciens with the pTRV1 and pTRV2 constructs separately via electroporation.

-

Agrobacterium Culture: Grow single colonies of transformed Agrobacterium in LB medium with appropriate antibiotics at 28°C overnight.

-

Infiltration Culture Preparation: Pellet the overnight cultures by centrifugation, and resuspend the pellets in the infiltration medium to an OD₆₀₀ of 1.0. Incubate at room temperature for 3-4 hours.

-

Co-infiltration: Mix equal volumes of the Agrobacterium cultures containing pTRV1 and pTRV2.

-

Plant Infiltration: Infiltrate the underside of the cotyledons or young leaves of the Solanum seedlings with the Agrobacterium mixture using a needleless syringe.

-

Plant Growth: Grow the infiltrated plants in a controlled environment (e.g., 22°C, 16h light/8h dark) for 2-4 weeks.

-

Phenotypic and Metabolic Analysis: Observe the plants for any visible phenotypes. Harvest tissues from silenced and control plants for RNA extraction (to confirm gene silencing by qRT-PCR) and metabolite analysis (to measure changes in spirostanol saponin content).

Quantification of Spirostanol Saponins by HPLC-ELSD-MS/MS

This method allows for the separation, identification, and quantification of spirostanol saponins in plant extracts.[6][12]

Objective: To obtain a quantitative profile of spirostanol saponins in a plant sample.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system.

-

Evaporative Light Scattering Detector (ELSD).

-

Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source.

-

C18 reversed-phase HPLC column.

Procedure:

-

Sample Preparation: Extract dried and powdered plant material with methanol (B129727) or ethanol. Concentrate the extract and redissolve it in a suitable solvent for HPLC injection.

-

Chromatographic Separation:

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing a small amount of formic acid (e.g., 0.1%).

-

Gradient Program: A typical gradient might start with a low percentage of B, which is gradually increased to elute the saponins based on their polarity.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Column Temperature: Maintained at around 30-40°C.

-

-

Detection:

-

ELSD: Provides a universal detection method for non-chromophoric saponins. The drift tube temperature and nebulizing gas pressure should be optimized.

-

MS/MS: Operated in positive ion mode for the detection of protonated molecules [M+H]⁺. Fragmentation patterns in MS² and MS³ spectra provide structural information about the aglycone and the sugar moieties.

-

-

Quantification: Create calibration curves using authentic standards of known spirostanol saponins to quantify the corresponding compounds in the plant extracts. For unknown saponins, semi-quantification can be performed using a standard of a structurally similar compound.

Conclusion and Future Perspectives

The biosynthesis of spirostanol saponins is a complex and fascinating area of plant biochemistry. While significant progress has been made in elucidating the core pathway and its regulation, many of the specific tailoring enzymes, particularly the vast families of CYP450s and UGTs, remain to be fully characterized in a wide range of plant species. The application of advanced analytical techniques, combined with functional genomics approaches, will continue to unravel the intricacies of this pathway. This knowledge will be instrumental in the metabolic engineering of plants and microorganisms for the sustainable production of medicinally important spirostanol saponins, paving the way for the development of new and improved pharmaceuticals.

References

- 1. Frontiers | Establishment and application of a root wounding–immersion method for efficient virus-induced gene silencing in plants [frontiersin.org]

- 2. Cytochrome P450 monooxygenase-mediated tailoring of triterpenoids and steroids in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Virus-induced gene silencing in Solanum species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. Jasmonate-responsive transcription factors regulating plant secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ias.ac.in [ias.ac.in]

- 7. Jasmonate-Responsive ERF Transcription Factors Regulate Steroidal Glycoalkaloid Biosynthesis in Tomato - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Functional characterization of a cycloartenol synthase and four glycosyltransferases in the biosynthesis of cycloastragenol-type astragalosides from Astragalus membranaceus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. UDP-Glo™ Glycosyltransferase Assay [promega.com]

- 11. Efficient Virus-Induced Gene Silencing in Solanum rostratum | PLOS One [journals.plos.org]

- 12. Quantitative Determination of Steroidal Saponins of Semen Allii Fistulosi Using HPLC-ELSD and HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Spirostan-3,6-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Spirostan-3,6-diol, a steroidal sapogenin with potential applications in various fields of research and drug development. This document details its chemical identity, synthesis, and known biological activities, with a focus on providing structured data and insights for scientific professionals.

Chemical Identity

This compound is a spirostanol (B12661974) compound, a class of organic compounds characterized by a C27 steroidal skeleton. The specific stereoisomer, (3β,5α,6β,25R)-Spirostan-3,6-diol, is a key focus of research.

| Identifier | Value | Reference |

| CAS Number | 41743-71-9 | [1] |

| Molecular Formula | C27H44O4 | [2] |

| IUPAC Name | (1R,2S,4S,5'R,7S,8R,9S,12S,13R,16S,18S,19R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosane-6,2'-oxane]-16,19-diol | [2] |

| Molecular Weight | 432.6 g/mol | [2] |

Synthesis of this compound and Related Compounds

General Synthetic Approach:

The synthesis of related spirostanol compounds, such as (25R)-5α-spirostan-6-one-2α,3α-diol, has been described and typically involves a series of reactions including tosylation, isosteroidal rearrangement, oxidation, and dihydroxylation, starting from diosgenin (B1670711). One documented route to a related compound involved diosgenin tosylation, followed by rearrangement with potassium acetate, Jones oxidation, cyclopropyl (B3062369) ring opening with hydrobromic acid, and subsequent dihydroxylation, achieving a notable overall yield.

For the synthesis of (25R)-spirost-4-en-3,6-dione, a related dione, a modified Jones oxidation of the corresponding steroidal 5-en-3β-ol has been shown to be effective, yielding the product in high percentages (77-89%).[3] This suggests that oxidation reactions are a key step in functionalizing the spirostan (B1235563) core at positions 3 and 6.

A synthesis of (25R)-5α,6α-epoxy-spirostan-3β-ol from diosgenin using m-chloroperoxybenzoic acid (mCPBA) has also been reported.[4] Such epoxides can serve as crucial intermediates for the introduction of diol functionalities through ring-opening reactions.

Experimental Protocol for a Related Compound: Synthesis of (25R)-2β,3α,5α-trihydroxyspirostan-6-one

A detailed protocol for a related trihydroxy spirostanone provides insight into the methodologies employed in this area of steroid chemistry. The synthesis starts from an epoxy spirostanone intermediate.

| Step | Reagents and Conditions | Product | Yield |

| 1 | (25R)-2α,3α-epoxy-5α-hydroxyspirostan-6-one, 3-chloroperoxybenzoic acid (mCPBA), chloroform, room temperature, 1h in darkness. | (25R)-2α,3α-epoxy-5α-hydroxyspirostan-6-one | 68%[5] |

| 2 | Product from Step 1, acetone, water, 70% perchloric acid, stirred for 4h at room temperature. | (25R)-2β,3α,5α-trihydroxyspirostan-6-one | 85%[5] |

The following diagram illustrates a generalized synthetic workflow for the modification of the spirostan skeleton, based on the synthesis of related compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C27H44O4 | CID 3082544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. An efficient one-pot synthesis generating 4-ene-3,6-dione functionalised steroids from steroidal 5-en-3beta-ols using a modified Jones oxidation methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. scielo.br [scielo.br]

An In-depth Technical Guide to the Spectral Data of Spirostan-3,6-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Spirostan-3,6-diol, a significant steroidal sapogenin. Due to the stereochemical complexity of the spirostan (B1235563) framework, the spectral characteristics are highly dependent on the specific isomer. This document will focus on the most readily available data for known isomers, with a primary emphasis on (3β,5α,6β,25R)-Spirostan-3,6-diol , also known as Chlorogenin .

Chemical Structure and Properties

This compound is a tetracyclic triterpenoid (B12794562) with the molecular formula C27H44O4 and a molecular weight of approximately 432.6 g/mol [1][2]. The core structure consists of a spiroketal side chain, which is characteristic of spirostanol (B12661974) sapogenins. The "-diol" designation indicates the presence of two hydroxyl groups, in this case at the C-3 and C-6 positions of the steroid nucleus. The precise stereochemistry at these and other chiral centers significantly influences the spectral data.

Spectral Data Summary

The following tables summarize the available quantitative spectral data for this compound and its closely related analogs. It is important to note that the data presented here is often fragmented in the literature and may be for different stereoisomers. Therefore, this information should be used as a reference and guide for the analysis of unknown samples.

Mass Spectrometry Data

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of spirostanols. The predicted mass-to-charge ratios (m/z) for the protonated molecule [M+H]⁺ of this compound are provided in the table below. The fragmentation of spirostanols is complex and can involve cleavages in the spiroketal side chain and the steroid nucleus.

| Adduct | Predicted m/z |

| [M+H]⁺ | 433.3312 |

| [M+Na]⁺ | 455.3132 |

| [M+K]⁺ | 471.2871 |

Data sourced from computational predictions for C27H44O4.

Infrared (IR) Spectroscopy Data

Infrared spectroscopy provides information about the functional groups present in a molecule. For this compound, the key absorptions are expected for the hydroxyl (O-H) and C-O stretching vibrations, as well as the characteristic spiroketal bands.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3500 - 3200 | Strong, Broad |

| C-H stretch (alkane) | 3000 - 2850 | Strong |

| C-O stretch (alcohol) | 1150 - 1000 | Strong |

| Spiroketal bands | ~980, ~920, ~900, ~860 | Medium to Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is the most powerful tool for the detailed structural elucidation of spirostanols, allowing for the determination of stereochemistry. Complete and assigned ¹H and ¹³C NMR data for a specific this compound isomer are scarce in publicly available literature. The following tables provide expected chemical shift ranges for key protons and carbons based on data from related spirostanol compounds.

¹H NMR Spectral Data (Expected Ranges)

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H-3 | 3.5 - 4.2 | m | Position and stereochemistry of the hydroxyl group affect the shift. |

| H-6 | 3.6 - 4.5 | m | Position and stereochemistry of the hydroxyl group affect the shift. |

| H-16 | 4.2 - 4.8 | m | Proton adjacent to the spiroketal oxygen. |

| H-26 | 3.3 - 3.8 and 4.2 - 4.7 | m | Diastereotopic protons of the spiroketal ring. |

| CH₃ (C-18, C-19) | 0.7 - 1.2 | s | Angular methyl groups. |

| CH₃ (C-21, C-27) | 0.8 - 1.5 | d | Methyl groups on the spiroketal side chain. |

¹³C NMR Spectral Data (Expected Ranges)

| Carbon | Expected Chemical Shift (δ, ppm) |

| C-3 | 65 - 75 |

| C-6 | 60 - 72 |

| C-5 | 70 - 80 |

| C-16 | 80 - 85 |

| C-22 (Spiroketal) | 108 - 112 |

| C-18, C-19 (CH₃) | 12 - 25 |

| C-21, C-27 (CH₃) | 14 - 20 |

Note: Specific assignments require 2D NMR experiments such as COSY, HSQC, and HMBC.

Experimental Protocols

The following sections detail generalized experimental methodologies for the spectral analysis of this compound.

Sample Preparation

-

NMR Spectroscopy: Samples are typically dissolved in deuterated solvents such as chloroform-d (B32938) (CDCl₃), methanol-d₄ (CD₃OD), or pyridine-d₅. A concentration of 5-10 mg in 0.5-0.7 mL of solvent is generally sufficient for ¹H NMR, while ¹³C NMR may require higher concentrations or longer acquisition times.

-

IR Spectroscopy: For solid samples, a potassium bromide (KBr) pellet is commonly prepared. A small amount of the sample (1-2 mg) is finely ground with ~100 mg of dry KBr and pressed into a transparent disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of mineral oil.

-

Mass Spectrometry: Samples are typically dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1-10 µg/mL) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.

NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for resolving the complex proton and carbon signals of steroidal compounds.

-

¹H NMR: Standard one-dimensional proton spectra are acquired to observe chemical shifts, coupling constants, and integration.

-

¹³C NMR: Proton-decoupled ¹³C NMR spectra are acquired to determine the number of unique carbon atoms and their chemical shifts. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR: For complete structural assignment, a suite of 2D NMR experiments is essential:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and aid in stereochemical assignments.

-

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the infrared spectrum.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the pure KBr pellet/Nujol) is first recorded. The sample is then placed in the beam path, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Instrumentation: High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, are preferred for accurate mass measurements. Electrospray ionization (ESI) is a common ionization technique for spirostanols.

-

Data Acquisition: Mass spectra are acquired in either positive or negative ion mode. For structural elucidation, tandem mass spectrometry (MS/MS) experiments are performed. In an MS/MS experiment, a specific ion (e.g., the protonated molecule) is selected and fragmented, and the masses of the resulting fragment ions are measured.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the isolation and characterization of this compound from a natural source.

Caption: Generalized workflow for the isolation and spectral characterization of this compound.

Bioactivities of Spirostanols

This compound belongs to the broader class of spirostanol sapogenins, which have been reported to exhibit a range of biological activities. A specific signaling pathway for this compound is not well-defined in the literature. The diagram below illustrates the general bioactivities associated with this class of compounds.

References

An In-depth Technical Guide to Spirostan-3,6-diol Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of spirostan-3,6-diol derivatives and analogues, focusing on their synthesis, biological activities, and structure-activity relationships. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Introduction

Spirostan-3,6-diols are a class of steroidal compounds characterized by a spiroketal side chain. These molecules, often derived from naturally occurring sapogenins like diosgenin (B1670711), have garnered significant interest in medicinal chemistry due to their diverse biological activities. The modification of the spirostan (B1235563) skeleton, particularly at the C-3 and C-6 positions, has led to the development of numerous derivatives with potential therapeutic applications, ranging from plant growth promotion to anticancer effects. This guide delves into the synthetic strategies employed to create these analogues, the experimental protocols for their synthesis and biological evaluation, and the structure-activity relationships that govern their efficacy.

Synthesis of this compound Derivatives and Analogues

The synthesis of this compound derivatives often commences from readily available natural products such as diosgenin. Various chemical transformations are employed to introduce diverse functional groups and modify the steroidal core.

Synthesis of Hydroxylated and Epoxidized Analogues

A common strategy involves the epoxidation of double bonds in the diosgenin backbone, followed by acid-catalyzed hydrolysis to yield diol derivatives. For instance, the treatment of (25R)-spirosta-5-en-3β-ol (diosgenin) with reagents like m-chloroperoxybenzoic acid (m-CPBA) can lead to the formation of epoxides, which can then be opened to form triol derivatives.[1]

A key intermediate in the synthesis of some analogues is (25R)-2a,3a-epoxy-5a-hydroxyspirostan-6-one, which can be synthesized from diosgenin in several steps.[2] This epoxide can then undergo acid hydrolysis to yield trans-diol compounds.[2]

Synthesis of Carbamate (B1207046) Derivatives

Carbamate analogues of spirostanols have been synthesized to explore their biological activities. The synthesis typically involves the reaction of a hydroxylated spirostan derivative with an isocyanate. For example, (25R)-5α-hydroxy-6-oxo-spirostan-3β-yl phenylcarbamate was synthesized from (25R)-spirostan-3β,5α,6β-triol.[1]

Synthesis of Aza-steroids and Oximes

The introduction of nitrogen atoms into the steroidal skeleton has led to the development of aza-steroids and oximes with potential antiproliferative and cytotoxic effects.[3] These syntheses often involve the conversion of steroidal ketones into oximes via condensation with hydroxylamine (B1172632) hydrochloride.[3]

Biological Activities

This compound derivatives and their analogues have demonstrated a wide spectrum of biological activities.

Plant Growth-Promoting Activity

Certain spirostanic brassinosteroid analogues have shown significant plant growth-promoting activity. For example, (25R)-2a,3a-epoxy-5a-hydroxyspirostan-6-one exhibited a notable increase in radish hypocotyl elongation.[2] In contrast, some derivatives, such as the 2β-methoxy-3α,5α-dihydroxy analogue, have displayed phytotoxicity at higher concentrations.[2]

Cytotoxic Activity

Several spirostanol (B12661974) saponins (B1172615) and their aglycones have been evaluated for their cytotoxic effects. Saponins containing sugar moieties have demonstrated strong cytotoxic effects in model immune cells.[4] The antiproliferative and cytotoxic effects of aza-steroids and steroidal sapogenins against human cancer cell lines have also been a subject of investigation.[3] Some spiro 1,3-thiazolidin-4-one derivatives of steroids have shown cytotoxicity against leukemia cancer cells with IC50 values in the micromolar range.[5]

Structure-Activity Relationships

The biological activity of this compound derivatives is intricately linked to their molecular structure. Structure-activity relationship (SAR) studies aim to decipher the influence of different functional groups and stereochemistry on the observed biological effects.[6] For instance, the presence and orientation of hydroxyl groups, as well as the introduction of other functionalities like carbamate or oxime groups, can significantly modulate the biological activity.

The alteration of a molecule by adding, removing, or replacing specific fragments helps in understanding which parts of the structure are essential for biological activity.[6] For example, in the context of plant growth promotion, the epoxide derivative showed activity, while the corresponding diol and methoxy (B1213986) derivatives were inactive or phytotoxic, respectively, highlighting the sensitivity of the biological response to structural modifications.[2]

Data Presentation

Table 1: Synthesis Yields of Selected this compound Derivatives

| Compound Name | Starting Material | Reaction Type | Yield (%) | Reference |

| (25R)-2a,3a-epoxy-5a-hydroxyspirostan-6-one | (25R)-spirosta-5-en-3β-ol derivative | Epoxidation | 68 | [2] |

| (25R)-2β,3α,5α-trihydroxyspirostan-6-one | (25R)-2a,3a-epoxy-5a-hydroxyspirostan-6-one | Acid Hydrolysis | 85 | [2] |

| (25R)-2β-methoxy-3α,5α-dihydroxyspirostan-6-one | (25R)-2a,3a-epoxy-5a-hydroxyspirostan-6-one | Methanolysis | 46 | [2] |

| (25R)-5α-hydroxy-6-oxo-spirostan-3β-yl phenylcarbamate | (25R)-spirostan-3β,5α,6β-triol | Carbamoylation | 68 | [1] |

| (25R)-(3Z,6E)-dihydroximinospirost-4-ene | (25R)-spirost-4-en-3,6-dione | Oximation | 96 | [3] |

Table 2: Biological Activity of Selected this compound Analogues

| Compound Name | Bioassay | Concentration | Observed Effect | Reference |

| (25R)-2a,3a-epoxy-5a-hydroxyspirostan-6-one | Radish hypocotyl elongation | 10⁻⁵ mg/mL | 20.7% increase in length over control | [2] |

| (25R)-2β,3α,5α-trihydroxyspirostan-6-one | Radish hypocotyl elongation | Tested concentrations | No activity observed | [2] |

| (25R)-2β-methoxy-3α,5α-dihydroxyspirostan-6-one | Radish hypocotyl elongation | 10⁻⁴ mg/mL | Significant phytotoxicity | [2] |

| Spiro 1,3-thiazolidin-4-one derivatives | Cytotoxicity against Jurkat cells | - | IC50 values from 14.2 to 36.5 µM | [5] |

Experimental Protocols

Synthesis of (25R)-2a,3a-epoxy-5a-hydroxyspirostan-6-one (3)[2]

A solution of the starting olefin (500 mg, 0.58 mmol) in chloroform (B151607) (5 mL) was treated with 3-chloroperoxybenzoic acid (200 mg, 1.16 mmol) at room temperature in the dark for 1 hour. The reaction mixture was diluted with 5 mL of chloroform and washed with a saturated solution of sodium bicarbonate (2 x 3 mL) and brine (2 x 5 mL). The organic phase was dried with anhydrous sodium sulfate, concentrated in vacuo, and the crude product was chromatographed on silica (B1680970) gel with n-hexane/ethyl acetate (B1210297) (90:10) as eluant to afford the title compound.

Synthesis of (25R)-2β,3α,5α-trihydroxyspirostan-6-one (5)[2]

A mixture of (25R)-2a,3a-epoxy-5a-hydroxyspirostan-6-one (220 mg, 0.49 mmol), acetone (B3395972) (11 mL), water (1.4 mL), and 70% perchloric acid (0.2 mL) was stirred for 4 hours at room temperature. Ethyl acetate (30 mL) was added, and the organic layer was washed with brine (3 x 5 mL) and saturated sodium bicarbonate solution (3 x 5 mL). The solvent was dried with anhydrous sodium sulfate, concentrated in vacuo, and the crude product was chromatographed on silica gel with n-hexane/ethyl acetate (80:20) as eluant to yield the product.

Radish Hypocotyl Elongation and Cotyledon Expansion Bioassay[2]

Mother solutions of the test compounds were prepared in ethanol (B145695) at a concentration of 10⁻¹ mg/mL. These solutions were then diluted with water to achieve a concentration range of 10⁻⁴ to 10⁻⁷ mg/mL for the bioassay. The biological activity was evaluated by measuring the elongation of radish (Raphanus sativus L.) hypocotyls and the expansion of cotyledons.

Visualizations

Caption: Synthetic pathway to spirostanic brassinosteroid analogues.

Caption: Workflow for the plant growth-promoting bioassay.

Caption: Structure-activity relationship logic for bioactivity.

References

- 1. Synthesis of New Steroidal Carbamates with Plant-Growth-Promoting Activity: Theoretical and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. mdpi.com [mdpi.com]

- 4. Spirostanol Saponins from Flowers of Allium Porrum and Related Compounds Indicating Cytotoxic Activity and Affecting Nitric Oxide Production Inhibitory Effect in Peritoneal Macrophages | MDPI [mdpi.com]

- 5. BJOC - Syntheses and medicinal chemistry of spiro heterocyclic steroids [beilstein-journals.org]

- 6. Structure Activity Relationships - Drug Design Org [drugdesign.org]

The Biological Activity of Spirostanol Glycosides: A Technical Guide for Researchers

Introduction

Spirostanol (B12661974) glycosides, a major class of steroidal saponins (B1172615), are a diverse group of naturally occurring compounds found predominantly in the plant kingdom, particularly in genera such as Dioscorea, Allium, Tacca, and Solanum. Structurally, they consist of a C27 cholestane (B1235564) skeleton arranged into a spiroketal moiety (the aglycone or sapogenin) linked to one or more sugar chains. This unique structural architecture endows them with a wide spectrum of biological activities, making them promising candidates for the development of novel therapeutics. This guide provides an in-depth overview of the principal biological activities of spirostanol glycosides, detailed experimental protocols for their evaluation, and a summary of quantitative data to support further research and development.

Key Biological Activities and Mechanisms of Action

Spirostanol glycosides exhibit a range of pharmacological effects, with anticancer, anti-inflammatory, and antifungal activities being the most extensively studied. Their mechanisms of action are often multifaceted, involving the modulation of critical cellular signaling pathways.

Anticancer Activity

A significant body of research highlights the potent cytotoxic effects of spirostanol glycosides against a variety of cancer cell lines. The anticancer activity is largely attributed to the induction of programmed cell death (apoptosis), cell cycle arrest, and inhibition of pro-survival signaling pathways.

Mechanism of Action:

-

Induction of Apoptosis: Spirostanol glycosides primarily trigger the intrinsic or mitochondrial pathway of apoptosis. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio[1][2]. This disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytosol. Cytochrome c then activates a cascade of caspases, particularly caspase-3 and caspase-9, which execute the apoptotic process[1]. Some pennogenyl saponins have also been shown to induce the extrinsic pathway by increasing the expression of FADD and BID, leading to caspase-8 activation.

-

Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, often at the G0/G1 or G2/M phases, thereby preventing cancer cell proliferation[3].

-

Inhibition of Pro-Survival Pathways: The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that promotes cell survival and proliferation and is often hyperactivated in cancer. Spirostanol glycosides, such as Dioscin, have been shown to inhibit this pathway by downregulating the phosphorylation of key components like Akt and mTOR, thus suppressing cancer cell growth and invasion.

Anti-inflammatory Activity

Spirostanol glycosides possess significant anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators.

Mechanism of Action:

-

Inhibition of Inflammatory Mediators: They effectively reduce the production of nitric oxide (NO), a key inflammatory molecule, in macrophages stimulated by lipopolysaccharide (LPS)[1][4].

-

Enzyme Inhibition: Certain spirostanol glycosides act as dual inhibitors of 5-lipoxygenase (5-LOX) and cyclooxygenase-2 (COX-2), enzymes that are crucial for the biosynthesis of pro-inflammatory prostaglandins (B1171923) and leukotrienes[5].

-

Modulation of NF-κB Pathway: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. In its inactive state, it is sequestered in the cytoplasm by the inhibitor of kappa B (IκBα). Upon stimulation, the IKK complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to activate pro-inflammatory gene expression. Saponins have been shown to inhibit NF-κB activation by preventing the phosphorylation and degradation of IκBα.

Antifungal Activity

Several spirostanol glycosides exhibit broad-spectrum antifungal activity against various human pathogenic fungi, including Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus[6].

Mechanism of Action:

The primary mechanism of antifungal action is believed to be the disruption of fungal cell membrane integrity. Spirostanol glycosides can form complexes with sterols, particularly ergosterol, in the fungal membrane. This interaction leads to the formation of pores and a loss of membrane integrity, ultimately causing cell death. It has also been suggested that they may inhibit the activity of 1,3-β-glucan synthase, an enzyme essential for fungal cell wall synthesis.

Immunomodulatory and Neuroprotective Effects

Emerging research indicates that spirostanol glycosides can also modulate the immune system and exert neuroprotective effects. Their immunomodulatory activity is linked to their ability to influence cytokine production in immune cells like macrophages[6][7]. For instance, they can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. The neuroprotective effects of saponins, in general, are attributed to their antioxidant, anti-inflammatory, and anti-apoptotic properties within the central nervous system.

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for representative spirostanol glycosides from various studies.

Table 1: Anticancer Activity of Spirostanol Glycosides (IC50 Values in µM)

| Compound/Extract | Cancer Cell Line | IC50 (µM) | Reference |

| (25R)-Spirost-5-en-3β-ol 3-O-α-L-rhamnopyranosyl-(1→2)-O-[β-D-glucopyranosyl-(1→4)]-β-D-glucopyranoside | Hep G2 (Liver) | 9.02 | [8] |

| HEK293 (Kidney) | 13.21 | [8] | |

| MCF7 (Breast) | 16.74 | [8] | |

| Diosgenin (Aglycone) | Hep G2 (Liver) | 23.91 | [8] |

| HEK293 (Kidney) | 27.31 | [8] | |

| MCF7 (Breast) | 35.38 | [8] | |

| Progenin III | CCRF-CEM (Leukemia) | 1.59 | [9] |

| SKMel-28 (Melanoma) | 31.61 | [9] | |

| Pennogenyl Saponin (PS 2) | HeLa (Cervical) | 0.87 (µg/mL) | [10] |

| Spirostanol Saponin (SPD) from Rohdea chinensis | HL-60 (Leukemia) | 2.0 | [2] |

| Polyphyllin D | HL-60, SW480, A549 | 0.20 - 4.35 | |

| Dioscin | HL-60, SW480, A549 | 0.20 - 4.35 |

Table 2: Anti-inflammatory Activity of Spirostanol Glycosides

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

| Taccavietnamoside C | NO Production Inhibition | RAW 264.7 | 37.0 | [4] |

| Taccavietnamoside D | NO Production Inhibition | RAW 264.7 | 42.5 | [4] |

| Taccavietnamoside E | NO Production Inhibition | RAW 264.7 | 60.7 | [4] |

| Timosaponin A-III | 5-LOX/COX-2 Inhibition | - | ≤ 6.07 | [5] |

| Anemarrhenasaponin I | 5-LOX/COX-2 Inhibition | - | ≤ 6.07 | [5] |

| Aginoside | NO Production Inhibition | Peritoneal Macrophages | 6.1 | [6] |

| 6-deoxyaginoside | NO Production Inhibition | Peritoneal Macrophages | 4.9 | [6] |

Table 3: Antifungal Activity of Spirostanol Glycosides (MIC in µg/mL)

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| 6α-O-[β-D-xylopyranosyl-(1→3)-β-D-quinovopyranosyl]-(25S)-5α-spirostan-3β-ol | Trichophyton mentagrophytes | 25 | |

| Trichophyton rubrum | 25 | ||

| 2α-acetoxy-5α-spirostan-3β-ol | Candida glabrata | 6.25 |

Table 4: In Vivo Antitumor Efficacy of Spirostanol Saponins

| Saponin/Extract | Animal Model | Tumor Type | Dosage | Tumor Growth Inhibition (%) | Reference |

| Rhizoma Paridis Saponins | T739 mice | LA795 lung adenocarcinoma | Oral administration | 29.44 - 33.94 | |

| Dioscin | Nude mice | Colorectal cancer xenograft | 40 mg/kg/day (i.p.) | Significant reduction in tumor volume and weight |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of spirostanol glycosides.

Extraction and Isolation of Spirostanol Glycosides from Dioscorea villosa (Wild Yam)

This protocol describes a general procedure for the extraction and purification of spirostanol glycosides.

References

- 1. In vivo anti-inflammatory and antiarthritic activities of aqueous extracts from Thymelaea hirsuta - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spirostanol Saponins from Flowers of Allium Porrum and Related Compounds Indicating Cytotoxic Activity and Affecting Nitric Oxide Production Inhibitory Effect in Peritoneal Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Naturally Occurring Polyhydroxylated Spirostanol Saponins, A Review of the Classification, Sources, Biosynthesis, Biological Activities, and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of spirostanol glycosides and furostanol glycosides from anemarrhenae rhizoma as dual targeted inhibitors of 5-lipoxygenase and Cyclooxygenase-2 by employing a combination of affinity ultrafiltration and HPLC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]

- 8. Tissue‐resident macrophages actively suppress IL‐1beta release via a reactive prostanoid/IL‐10 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

The Unveiling of a Bioactive Scaffold: A Technical Guide to the Discovery and History of Spirostan-3,6-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of Spirostan-3,6-diol and its closely related derivatives. While a singular, definitive discovery of this compound is not prominently documented, its history is intrinsically linked to the broader exploration of spirostanol (B12661974) saponins (B1172615), a diverse class of natural products with significant biological activities. This document synthesizes findings from numerous studies on structurally similar compounds, offering insights into the isolation, characterization, synthesis, and bioactive potential of this important steroidal scaffold.

Historical Context and Discovery

The journey to understanding this compound is rooted in the extensive phytochemical investigation of various plant genera, notably Allium, Convallaria, Solanum, and Agave. Research into the chemical constituents of these plants has led to the isolation and characterization of a vast array of spirostanol saponins, which are glycosides of steroidal aglycones (sapogenins). The core spirostan (B1235563) skeleton, a C27 steroid featuring a characteristic spiroketal side chain, has been a subject of interest for decades due to the diverse biological activities exhibited by its derivatives.

Early investigations focused on the isolation and structural elucidation of prominent spirostanol glycosides and their corresponding sapogenins. While specific historical accounts detailing the first isolation of a simple this compound are scarce, the scientific literature contains numerous reports on the characterization of spirostanols with hydroxyl groups at the C-3 and C-6 positions, often alongside other substitutions. For instance, studies on Allium porrum (leek) have identified compounds such as (25R)-5α-spirostan-3β, 6β-diol-12-one and (25R)-5α-spirostan-2β,3β,6β-triol, highlighting the natural occurrence of the 3,6-dihydroxy spirostan framework. The synthesis of derivatives like (25R)-5α-spirostan-2α,3α,6β-triol triacetate further underscores the scientific community's engagement with this structural motif.

Physicochemical Properties

The fundamental properties of the parent this compound molecule, as cataloged in chemical databases, provide a baseline for understanding its behavior and for the characterization of its derivatives.

| Property | Value | Source |

| Molecular Formula | C27H44O4 | PubChem[1] |

| Molecular Weight | 432.6 g/mol | PubChem[1] |

| XLogP3 | 5.1 | PubChem[1] |

| Monoisotopic Mass | 432.32395988 Da | PubChem[1] |

Spectroscopic Data for Structural Elucidation

Table 1: Representative ¹³C NMR Chemical Shifts (δc) for Spirostanol Derivatives

| Carbon | (25S)-5α-Spirostan-1β,3β-diol | (25R)-Spirost-5-en-3β-ol (Diosgenin) |

| C-1 | 67.9 | 37.3 |

| C-2 | 32.1 | 31.5 |

| C-3 | 71.2 | 71.8 |

| C-4 | 38.2 | 42.3 |

| C-5 | 140.8 | 140.8 |

| C-6 | 121.4 | 121.4 |

| ... | ... | ... |

| C-25 | 31.8 | 31.8 |

| C-26 | 66.9 | 66.9 |

| C-27 | 17.2 | 17.2 |

Data synthesized from publicly available spectral databases and literature.

Table 2: Mass Spectrometry Data for Spirostanol Derivatives

| Compound | Ionization Mode | Observed m/z |

| (25S)-spirostan-1β,3β-diol | LSI-MS [M+H]⁺ | 433 |

| 5β-spirost-25(27)-en-1β,2β,3β,5β-tetrol | LSI-MS [M+H]⁺ | 463 |

Data extracted from scientific publications on Convallaria majalis.[2]

Experimental Protocols

The isolation and synthesis of spirostanol derivatives involve multi-step procedures requiring careful execution and purification.

Isolation of Spirostanol Glycosides from Plant Material

A general procedure for the extraction and isolation of spirostanol glycosides from plant sources is as follows:

-

Extraction: Dried and powdered plant material (e.g., rhizomes, leaves) is extracted with a suitable solvent, typically methanol (B129727) or a methanol/water mixture.

-

Partitioning: The crude extract is then partitioned between water and a non-polar solvent (e.g., n-butanol) to separate the glycosides from lipids and other non-polar constituents.

-

Chromatography: The aqueous or butanolic layer containing the saponins is subjected to a series of chromatographic separations.

-

Initial Fractionation: Column chromatography on silica (B1680970) gel or a reversed-phase C18 resin is used for initial fractionation, eluting with a gradient of solvents such as dichloromethane/methanol/water or ethyl acetate/methanol/water.

-

Purification: Fractions containing the compounds of interest are further purified by repeated column chromatography, often including preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase like methanol/water.

-

-

Structure Elucidation: The structures of the isolated pure compounds are determined using spectroscopic methods, including 1D and 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) and mass spectrometry (ESI-MS, HR-ESI-MS).

Synthesis of a Spirostanol Derivative: (25R)-5α-Spirostan-2α,3α,6β-triol Triacetate

The synthesis of this derivative from diosgenin (B1670711) illustrates a common strategy for modifying the spirostan skeleton.

-

Starting Material: Diosgenin ((25R)-spirost-5-en-3β-ol)

-

Step 1: Epoxidation: Diosgenin is treated with an epoxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA), in a chlorinated solvent like chloroform (B151607) to yield the 5α,6α-epoxide.

-

Step 2: Epoxide Opening and Acetylation: The epoxide is then subjected to conditions that promote opening and subsequent acetylation to introduce the desired functional groups.

-

Step 3: Further Functionalization and Acetylation: Additional steps are required to introduce the hydroxyl group at C-2 and acetylate all three hydroxyl groups to yield the final triacetate product.

The workflow for such a synthetic process can be visualized as follows:

Biological Activities and Signaling Pathways

Spirostanol saponins, including those with the 3,6-diol framework, have been reported to possess a wide range of biological activities. These activities are often dependent on the specific stereochemistry and the nature and position of substituent groups on the steroidal core.

Reported Biological Activities:

-

Cytotoxic and Anticancer Effects: Many spirostanol glycosides have demonstrated cytotoxicity against various cancer cell lines, including human promyelocytic leukemia (HL-60), hepatocellular carcinoma (HepG2), and breast cancer (MCF7) cells. The cytotoxic activity is often more potent in the glycoside form compared to the aglycone.

-

Anti-inflammatory Activity: Certain spirostanol and furostanol glycosides have been identified as dual inhibitors of 5-lipoxygenase (5-LOX) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.[3]

-

Antimicrobial and Antifungal Properties: Some spirostanol saponins have shown activity against various microbial and fungal pathogens.

-

Other Activities: Research has also pointed towards potential applications in managing cholesterol levels, modulating the immune system, and acting as plant growth promoters.

While specific signaling pathways for this compound are not extensively detailed, the anticancer effects of related compounds are often attributed to the induction of apoptosis. A simplified, hypothetical signaling pathway for apoptosis induction by a bioactive spirostanol is depicted below.

Conclusion and Future Directions

This compound represents a core structure within the vast and biologically significant family of spirostanol saponins. While its own detailed history of discovery is intertwined with that of its many derivatives, the consistent reports of potent bioactivities among closely related compounds underscore its importance as a scaffold for drug discovery and development. Future research should focus on the targeted synthesis of various this compound stereoisomers and derivatives, followed by comprehensive screening for a range of biological activities. Elucidating the specific molecular targets and signaling pathways will be crucial for translating the potential of this scaffold into therapeutic applications. The detailed experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers embarking on this exciting area of natural product chemistry and drug development.

References

- 1. This compound | C27H44O4 | CID 3082544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Spirostanol Sapogenins and Saponins from <i>Convallaria majalis</i> L. Structural Characterization by 2D NMR, Theoretical GIAO DFT Calculations and Molecular Modeling - ProQuest [proquest.com]

- 3. Characterization of spirostanol glycosides and furostanol glycosides from anemarrhenae rhizoma as dual targeted inhibitors of 5-lipoxygenase and Cyclooxygenase-2 by employing a combination of affinity ultrafiltration and HPLC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of Spirostan-3,6-diol Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirostanol (B12661974) glycosides, a class of naturally occurring steroidal saponins, have garnered significant interest in drug discovery due to their diverse pharmacological activities, including anticancer and anti-inflammatory effects. Spirostan-3,6-diol, a representative of this class, and its derivatives are promising candidates for therapeutic development. Computational, or in silico, methods provide a rapid and cost-effective approach to predict the bioactivity of these compounds, guiding further experimental validation. This technical guide provides a comprehensive overview of the in silico prediction of this compound bioactivity, focusing on a case study of the structurally similar spirostanol, Tigogenin (B51453). We present detailed methodologies for key in silico techniques, including molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and bioactivity spectrum analysis. Furthermore, this guide outlines the experimental protocols for in vitro validation of these predictions and illustrates the key signaling pathways implicated in the bioactivity of spirostanols.

Introduction to Spirostanol Glycosides and In Silico Drug Discovery

Spirostanol glycosides are characterized by a C27 steroidal aglycone, known as the sapogenin, linked to one or more sugar moieties. The structure of the aglycone and the nature and linkage of the sugar chains determine the biological activity of these compounds. In silico drug discovery employs computational models and simulations to predict the interaction of small molecules with biological targets, their pharmacokinetic properties, and their potential toxicities.[1] These methods accelerate the drug discovery pipeline by prioritizing compounds for synthesis and experimental testing.[2][3]

In Silico Bioactivity Prediction: A Methodological Overview

A typical in silico workflow for predicting the bioactivity of a compound like this compound involves several sequential steps.

Prediction of Activity Spectra for Substances (PASS)

PASS is an online tool that predicts a wide spectrum of biological activities based on the structural formula of a compound.[4][5] The prediction is based on a training set of known biologically active substances.[6]

Experimental Protocol: PASS Online Prediction

-